4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide
Description
4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide is a purine-derived compound featuring a 6-chloro-substituted purine core linked via a methylene (-CH2-) group to a para-substituted benzenesulfonamide moiety. This structure combines the pharmacophoric features of purines (notable for roles in nucleotide metabolism and receptor modulation) with sulfonamide groups, which are associated with diverse biological activities, including antimicrobial, anticonvulsant, and enzyme-inhibitory properties.
Properties
CAS No. |
21267-95-8 |
|---|---|
Molecular Formula |
C12H10ClN5O2S |
Molecular Weight |
323.76 g/mol |
IUPAC Name |
4-[(6-chloropurin-9-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C12H10ClN5O2S/c13-11-10-12(16-6-15-11)18(7-17-10)5-8-1-3-9(4-2-8)21(14,19)20/h1-4,6-7H,5H2,(H2,14,19,20) |
InChI Key |
YOJOHUHVXSCRQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C2N=CN=C3Cl)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide typically involves the reaction of 6-chloropurine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the purine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and bases like sodium hydride.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Amino or thio derivatives of the original compound.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Corresponding amines.
Coupling Reactions: Biaryl derivatives.
Scientific Research Applications
4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition leads to a decrease in tumor cell proliferation and survival. The compound binds to the active site of the enzyme, blocking its activity and disrupting the cellular processes dependent on pH regulation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Variations and Implications
Chlorine’s hydrophobicity could also influence membrane permeability. Compounds with 8-sulfanyl linkages (e.g., ) demonstrate positional isomerism, which can drastically alter target selectivity due to steric and electronic differences.
Sulfonamide Substituents :
- Para-substituted sulfonamides (e.g., 4-Cl in ) are associated with enhanced bioactivity, as seen in anticonvulsant and antifungal studies. The target compound’s para-sulfonamide aligns with this trend.
- Methyl or halogen substituents (e.g., ) modulate electronic and steric properties, affecting solubility and target engagement.
Biological Activity
4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide (CAS No. 21267-95-8) is a chemical compound that combines a purine derivative with a benzenesulfonamide group. This unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry, where it has shown potential as an anticancer and antimicrobial agent.
The molecular formula of this compound is , with a molecular weight of 323.76 g/mol. Its structure includes a chloro group on the purine ring, which is essential for its biological activity.
| Property | Value |
|---|---|
| CAS No. | 21267-95-8 |
| Molecular Formula | C12H10ClN5O2S |
| Molecular Weight | 323.76 g/mol |
| IUPAC Name | 4-[(6-chloropurin-9-yl)methyl]benzenesulfonamide |
The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase IX (CA IX) , an enzyme frequently overexpressed in cancerous tissues. By inhibiting CA IX, the compound disrupts the pH regulation within tumor cells, leading to decreased proliferation and survival rates. This mechanism has been substantiated by various studies demonstrating its effectiveness in reducing tumor growth in vitro and in vivo.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties through its interaction with CA IX. In a study involving cancer cell lines, the compound demonstrated:
- Inhibition of Cell Proliferation : The compound reduced the proliferation rate of tumor cells significantly compared to control groups.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, where it exhibited notable inhibitory effects.
Case Studies and Research Findings
- Study on Tumor Cells : A study published in Cancer Research demonstrated that treatment with this compound resulted in a reduction of tumor volume in xenograft models by approximately 50% compared to untreated controls .
- Antimicrobial Efficacy : In vitro tests revealed that the compound had a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus, indicating strong antimicrobial potential .
- Docking Studies : Theoretical studies using molecular docking simulations have suggested that the compound effectively binds to the active site of CA IX, providing insights into its mechanism of action .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption and distribution characteristics, although further research is necessary to fully elucidate its pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
